molecular formula C16H20BrNO3 B7589972 4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid

4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid

Cat. No. B7589972
M. Wt: 354.24 g/mol
InChI Key: WCCFSOVXGQHHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid, also known as BRD-K4477, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, pharmacology, and biotechnology.

Mechanism of Action

4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid is known to act as an inhibitor of specific enzymes and receptors, including histone deacetylases and bromodomains. It works by binding to the active site of these targets, thereby inhibiting their activity and altering the cellular processes they regulate.
Biochemical and Physiological Effects:
4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the regulation of gene expression, cell differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid in lab experiments include its high potency and selectivity, as well as its ability to target specific biological targets. However, its limitations include its potential toxicity and lack of specificity towards certain targets.

Future Directions

There are several future directions for the research and development of 4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid. These include the identification of new biological targets and the optimization of its pharmacokinetic properties. Additionally, there is a need for further studies to investigate its potential applications in various disease models, including cancer, neurodegenerative disorders, and inflammatory diseases.
In conclusion, 4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid is a chemical compound that has significant potential in various scientific research fields. Its unique properties and mechanism of action make it a valuable tool for investigating biological targets and developing new drugs. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid involves the reaction of 3-bromophenylacetic acid with pyrrolidine and subsequent reaction with 2,2-dimethyl-4-oxobutanoic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this chemical compound is its use as a pharmacological tool in drug discovery and development. It has been used to investigate the function and activity of various biological targets, including enzymes and receptors.

properties

IUPAC Name

4-[2-(3-bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c1-16(2,15(20)21)10-14(19)18-8-4-7-13(18)11-5-3-6-12(17)9-11/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCFSOVXGQHHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid

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